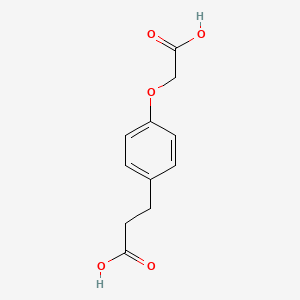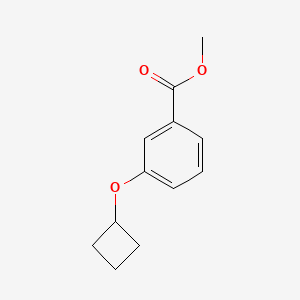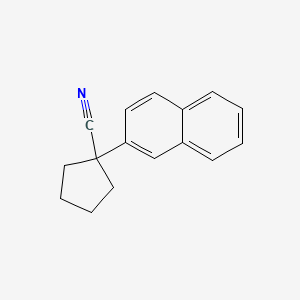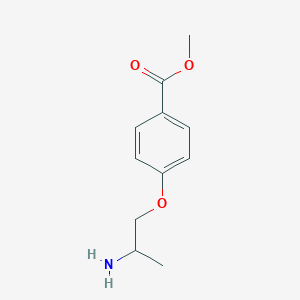
3-(4-(Carboxymethoxy)phenyl)propanoic acid
Descripción general
Descripción
3-(4-(Carboxymethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Carboxymethoxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Carboxymethoxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phloretic acid, a derivative of 3-(4-(Carboxymethoxy)phenyl)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science for creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
3-(4-Phenyl) benzoyl propionic acid, closely related to 3-(4-(Carboxymethoxy)phenyl)propanoic acid, has been used in the synthesis of various heterocyclic compounds like furanones, pyrrolinones, and quinazolinones. These compounds have potential applications in pharmaceutical and chemical industries (Soliman et al., 2010).
The compound has been used in the synthesis of metal–organic frameworks (MOFs), which have applications in fields like gas storage, separation, and catalysis. For instance, a study reported the self-assembly of four helical MOFs based on 3-[4-(Carboxymethoxy)phenyl]propanoic acid ligands, showcasing potential in photoluminescence and magnetic properties (Ji et al., 2013).
The acid is also notable in the field of crystallography. Studies have focused on its use in forming complex crystal structures, which helps in understanding the properties of materials at the molecular level. For example, the crystal structure of tetraaqua-(4,4'-bipyridyl)zinc(II) 3-(4-(carboxymethoxy)phenyl)propanoate has been reported, contributing to the knowledge of supramolecular coordination polymers (Gong et al., 2009).
Its derivatives have shown biological activities. For instance, prenylated tyrosine derivatives synthesized from 4-hydroxyphenylacetic acid exhibited significant brine shrimp lethality, although they showed weak antioxidant and antibacterial activities (Venkateswarlu et al., 2006).
Propiedades
IUPAC Name |
3-[4-(carboxymethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIGVZYXCBBOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Carboxymethoxy)phenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8009087.png)
![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B8009091.png)

![(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B8009104.png)




![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B8009129.png)


![2-[(3-Aminopyridin-2-YL)oxy]acetic acid](/img/structure/B8009148.png)
![6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8009157.png)